![molecular formula C13H26O11 B14306114 Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate CAS No. 123351-67-7](/img/structure/B14306114.png)
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate is a chemical compound with a complex structure that includes both acetic acid and a substituted butyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate typically involves the esterification of acetic acid with a suitable alcohol derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to act as a substrate for esterases and other enzymes involved in ester metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar chemical properties but a different structure.
Butyl acetate: Another ester with a similar functional group but a different alkyl chain.
Methyl acetate: A smaller ester with similar reactivity but different physical properties.
Uniqueness
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate is unique due to its specific substitution pattern on the butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.
Properties
CAS No. |
123351-67-7 |
|---|---|
Molecular Formula |
C13H26O11 |
Molecular Weight |
358.34 g/mol |
IUPAC Name |
acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate |
InChI |
InChI=1S/C7H14O5.3C2H4O2/c1-5(10)12-4-6(2-8)7(11)3-9;3*1-2(3)4/h6-9,11H,2-4H2,1H3;3*1H3,(H,3,4) |
InChI Key |
LSDJATNYIZKYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


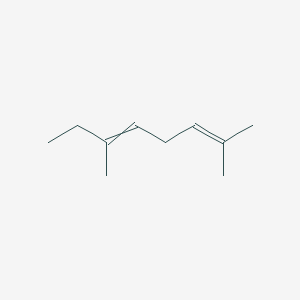
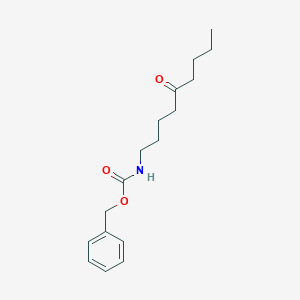


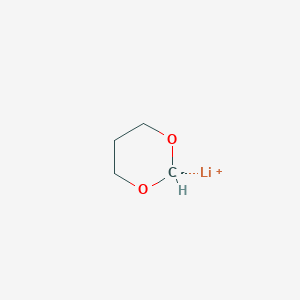
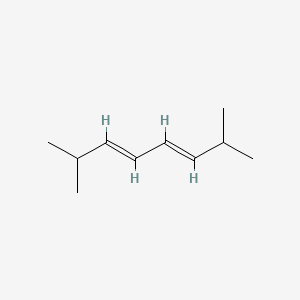
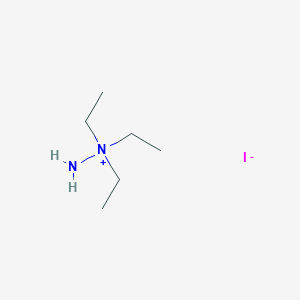
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
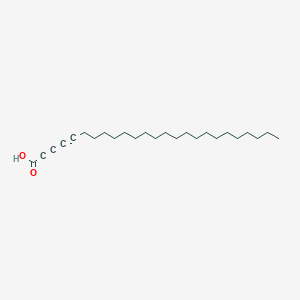
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
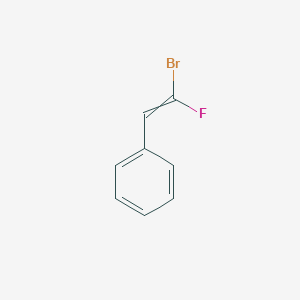
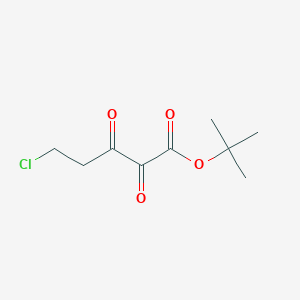
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
